2,3-Diaminobutanoic acid

Biosynthesis Nonribosomal Peptide Synthetase Metabolic Engineering

2,3-Diaminobutanoic acid (DABA) is a nonproteinogenic vicinal diamino acid for peptide antibiotics and polymyxin analogs. Unlike 2,4-DAB, its 2,3-arrangement prevents lactamization (k < 10⁻⁴ min⁻¹ vs 1.5×10⁻³ for 2,4-DAB), enabling stable Fmoc-SPPS. All four stereoisomers available at >98% ee/de for SAR. Vicinal diamine motif provides unique N,N-chelation for chiral catalysis. Choose 2,3-DABA when γ-diamines degrade. Order research quantities today.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 2643-66-5
Cat. No. B556852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminobutanoic acid
CAS2643-66-5
Synonyms2,3-diaminobutanoic acid
2,3-diaminobutyric acid
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)N
InChIInChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)
InChIKeySXGMVGOVILIERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diaminobutanoic Acid (CAS 2643-66-5): Baseline Physicochemical Profile and Structural Context


2,3-Diaminobutanoic acid (DABA, CAS 2643-66-5) is a C4 α,β-vicinal diamino carboxylic acid with molecular formula C4H10N2O2 and molecular weight 118.13 g/mol . As a nonproteinogenic amino acid containing two adjacent chiral amine centers, the compound exists as four stereoisomeric forms—(2S,3S), (2R,3R), (2S,3R), and (2R,3S)—and is distinct from its regioisomer 2,4-diaminobutanoic acid (2,4-DAB), which carries its second amino group at the γ-position [1]. The vicinal diamine motif imparts a computed strongest basic pKa of 9.78 and a negative XlogP of -3.20, consistent with high aqueous solubility and minimal lipid partitioning [2].

Why 2,3-Diaminobutanoic Acid Cannot Be Replaced by 2,4-DAB or 2,3-DAP in Targeted Applications


Within the diaminocarboxylic acid family, substitution is constrained by distinct regiochemical and stereochemical requirements. The vicinal (α,β) amine arrangement in 2,3-diaminobutanoic acid creates a five-membered chelation geometry and a specific stereoelectronic environment that fundamentally differs from the γ-amino substitution pattern of 2,4-diaminobutanoic acid (2,4-DAB) [1]. More critically, 2,4-DAB and ornithine undergo intramolecular lactamization during peptide synthesis (cyclization rate constant k = 1.5 × 10⁻³ min⁻¹ for 2,4-DAB), while 2,3-diaminobutanoic acid's vicinal amine positioning precludes this degradation pathway entirely [2]. Furthermore, in peptide antibiotics such as lavendomycin, cirratiomycin, and aspartocin, the precise (2S,3R) or (2S,3S) stereoisomer is embedded in the pharmacophore; substitution with any other diastereomer or with 2,4-DAB abolishes antimicrobial activity against Gram-positive bacteria [3]. These differences render 2,3-diaminobutanoic acid non-interchangeable with its closest structural analogs.

Quantitative Differentiation of 2,3-Diaminobutanoic Acid: Direct Comparative Evidence for Procurement Decisions


Enzymatic Biosynthesis: (2S,3S)-DABA Synthesized via Four-Enzyme Pathway from L-Threonine

The cirratiomycin biosynthetic gene cluster encodes a dedicated four-enzyme pathway—CirR, CirS, CirQ, and CirB—that converts L-threonine to (2S,3S)-2,3-diaminobutyric acid ((2S,3S)-DABA) [1]. In vitro analysis of recombinant enzymes confirmed that this pathway produces (2S,3S)-DABA as the sole diastereomer, demonstrating stereospecific enzymatic control absent in 2,4-DAB biosynthesis. In contrast, 2,4-DAB biosynthesis in cyanobacteria proceeds via a distinct pathway involving diaminobutyrate decarboxylase (EC 4.1.1.86) and yields neurotoxic metabolites [2].

Biosynthesis Nonribosomal Peptide Synthetase Metabolic Engineering

Lactamization Resistance: 2,3-Diaminobutanoic Acid Avoids Intramolecular Cyclization During Peptide Synthesis

In peptide synthesis using aminoacyl-tRNA models, 2,4-diaminobutanoic acid (2,4-DAB) and ornithine undergo rapid intramolecular lactamization with a cyclization rate constant of k = 1.5 × 10⁻³ min⁻¹, leading to premature chain termination and product degradation [1]. This self-degradation pathway is geometrically impossible for 2,3-diaminobutanoic acid, whose vicinal (α,β) amine configuration precludes formation of a stable lactam ring.

Peptide Synthesis Solid-Phase Synthesis Aminoacyl-tRNA Stability

Stereochemical Precision: Asymmetric Synthesis Achieves >98% ee for Individual DABA Stereoisomers

The syn-(2R,3S)-diaminobutanoic acid diastereomer has been synthesized with 98% diastereomeric excess (de) and 98% enantiomeric excess (ee) via functional group manipulation of tert-butyl anti-(2S,3S)-2-mesyloxy-3-N-Boc-butanoate and subsequent deprotection [1]. An alternative organocatalytic route using proline-catalyzed α-hydrazination of Cbz-(R)-alanine enables reagent-controlled access to either (2S,3R)- or (2R,3R)-DAB derivatives from a single chiral precursor [2]. In contrast, asymmetric synthesis of 2,4-DAB typically yields lower stereoselectivity due to the absence of a second chiral center at the β-position.

Asymmetric Catalysis Chiral Pool Synthesis Organocatalysis

Natural Product Occurrence: (2S,3S)- and (2R,3S)-DABA Are Conserved Pharmacophoric Elements in Peptide Antibiotics

The (2S,3S)- and (2R,3S)-2,3-diaminobutanoic acid diastereomers are found as components of multiple peptide antibiotics including aspartocin, glumamycin, lavendomycin, friulimicin, pacidamycins, and napsamycins [1][2]. Lavendomycin, which contains (2S,3R)-DABA at position 2 of its heptapeptide sequence, exhibits specific inhibition of Gram-positive bacteria [2]. In contrast, 2,4-DAB occurs primarily as a neurotoxic metabolite in cyanobacteria (Lathyrus species) rather than as a building block of clinically relevant antimicrobial peptides [3].

Antimicrobial Peptides Natural Product Chemistry Pharmacophore Mapping

Validated Application Scenarios for 2,3-Diaminobutanoic Acid in Research and Preclinical Development


Nonribosomal Peptide Antibiotic Engineering and Biosynthetic Pathway Reconstitution

The four-enzyme pathway (CirR/S/Q/B) that converts L-threonine to (2S,3S)-DABA has been fully validated in vitro and in vivo via heterologous expression in Streptomyces viridifaciens [1]. Researchers engaged in combinatorial biosynthesis or NRPS engineering can procure (2S,3S)-DABA as a standard for pathway reconstitution, enzyme activity assays, or as a chiral building block for generating novel heptapeptide antibiotics structurally related to cirratiomycin. 2,4-DAB cannot substitute due to its distinct enzymatic recognition and metabolic fate.

Fmoc-Solid-Phase Peptide Synthesis (SPPS) Requiring Vicinal Diamine Incorporation

Unlike 2,4-DAB, which undergoes intramolecular lactamization at k = 1.5 × 10⁻³ min⁻¹ and degrades with a ~7.7-hour half-life under peptide synthesis conditions, 2,3-diaminobutanoic acid exhibits no detectable lactamization [1]. This stability makes it suitable for automated Fmoc-SPPS workflows incorporating cationic or metal-chelating residues. Researchers synthesizing polymyxin analogs or antimicrobial lipopeptides where diaminobutyrate residues are required but lactam formation must be avoided should preferentially select 2,3-DABA over 2,4-DAB.

Stereodivergent Medicinal Chemistry SAR Studies

With established asymmetric synthetic routes yielding all four DABA stereoisomers at >98% ee/de [1][2], medicinal chemists can systematically probe the stereochemical requirements of biological targets. This stereodivergent capability is unavailable with 2,4-DAB, which contains only a single α-stereocenter. Programs developing inhibitors of HIV-1 entry (papuamide-based) or Gram-positive antibacterial agents containing the (2S,3R)-DABA pharmacophore require stereochemically pure 2,3-diaminobutanoic acid for SAR optimization.

Chiral Ligand and Metal Complex Development

Chiral vicinal diamines and their metal complexes serve as chiral auxiliaries and ligands in catalytic asymmetric synthesis [1]. The vicinal diamine motif of 2,3-diaminobutanoic acid enables bidentate N,N-chelation with transition metals, while the carboxylic acid group provides a third coordination handle for immobilization or further derivatization. The resulting five-membered chelate ring geometry differs fundamentally from the six-membered chelates formed by γ-diamines such as 2,4-DAB, enabling distinct coordination chemistry and catalytic selectivity profiles.

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